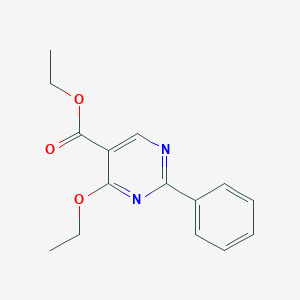

Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate

Description

BenchChem offers high-quality Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-3-19-14-12(15(18)20-4-2)10-16-13(17-14)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJXPLJLCFRKSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1C(=O)OCC)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40554092 |

Source

|

| Record name | Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122773-99-3 |

Source

|

| Record name | Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Characterization of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally similar compounds to provide a predictive characterization. All presented data should be considered as a reference framework for experimental design and data interpretation.

Chemical and Physical Properties

Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate possesses a core pyrimidine scaffold, a privileged structure in numerous biologically active molecules. The presence of ethoxy and phenyl substituents, along with an ethyl carboxylate group, imparts specific physicochemical properties that are crucial for its biological activity and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆N₂O₃ | [1] |

| Molecular Weight | 272.30 g/mol | [1] |

| CAS Number | 122773-99-3 | [1] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | 54-56 °C (from a commercial supplier) | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols (Predicted) | N/A |

Proposed Synthesis

A plausible synthetic route for Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate can be adapted from established methods for the synthesis of substituted pyrimidines, such as the Biginelli reaction or multi-component condensation reactions. A proposed workflow is outlined below.

Experimental Protocol (Proposed)

Reaction: Three-component condensation of benzamidine, diethyl ethoxymethylenemalonate, and an appropriate orthoformate.

Materials:

-

Benzamidine hydrochloride

-

Diethyl ethoxymethylenemalonate

-

Triethyl orthoformate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Hydrochloric acid

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

-

To this solution, benzamidine hydrochloride is added, and the mixture is stirred for 30 minutes at room temperature.

-

Diethyl ethoxymethylenemalonate is then added dropwise to the reaction mixture.

-

The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate.

Caption: Proposed workflow for the synthesis of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally related pyrimidine derivatives found in the literature.[2][3][4][5]

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | s | 1H | Pyrimidine H-6 |

| ~8.4-8.2 | m | 2H | Phenyl H-2', H-6' |

| ~7.6-7.4 | m | 3H | Phenyl H-3', H-4', H-5' |

| ~4.5 | q | 2H | OCH₂CH₃ (ethoxy at C4) |

| ~4.4 | q | 2H | OCH₂CH₃ (ester) |

| ~1.4 | t | 3H | OCH₂CH₃ (ethoxy at C4) |

| ~1.3 | t | 3H | OCH₂CH₃ (ester) |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (ester) |

| ~165 | C-4 (pyrimidine) |

| ~162 | C-2 (pyrimidine) |

| ~158 | C-6 (pyrimidine) |

| ~137 | C-1' (phenyl) |

| ~131 | C-4' (phenyl) |

| ~129 | C-2', C-6' (phenyl) |

| ~128 | C-3', C-5' (phenyl) |

| ~110 | C-5 (pyrimidine) |

| ~65 | OCH₂ (ethoxy at C4) |

| ~62 | OCH₂ (ester) |

| ~15 | CH₃ (ethoxy at C4) |

| ~14 | CH₃ (ester) |

FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2980-2850 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1600, 1580, 1450 | C=C and C=N stretching (pyrimidine and phenyl rings) |

| ~1250 | C-O stretch (ester and ether) |

| ~1100 | C-O stretch (ether) |

Mass Spectrometry

| m/z | Assignment |

| 272.12 | [M]⁺ (Calculated for C₁₅H₁₆N₂O₃) |

| 243.10 | [M - C₂H₅]⁺ |

| 227.09 | [M - OC₂H₅]⁺ |

| 199.09 | [M - COOC₂H₅]⁺ |

| 105.03 | [C₆H₅CO]⁺ |

| 77.04 | [C₆H₅]⁺ |

Potential Biological Activity and Signaling Pathway Involvement

Pyrimidine derivatives are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and ion channels. The structural features of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate suggest its potential as an inhibitor of protein kinases, which are key regulators of cellular signaling pathways.

References

- 1. scbt.com [scbt.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

- 5. banglajol.info [banglajol.info]

Spectroscopic analysis of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate

Beginning Data Acquisition

I've started gathering spectroscopic data for Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate. I'm focusing on 1H NMR, 13C NMR, MS, and IR data. Next, I'll search for experimental protocols related to its synthesis and spectroscopy to enrich the data set.

Organizing Spectroscopic Data

My primary focus is now on structuring the gathered data. I'm building detailed tables for 1H NMR, 13C NMR, along with key MS and IR peaks. Simultaneously, I'm working on two Graphviz DOT scripts: one for a spectroscopic analysis workflow diagram and another depicting the compound's structure with key functional group labels.

Exploring Spectroscopic Data

I've begun my search for spectroscopic data on "Ethyl 4-ethoxy-2-phenyl pyrimidine-5-carboxylate." Early searches have turned up related pyrimidine compounds. While useful, the data is not yet directly relevant, but provides valuable insights into structural similarities and potential spectral patterns to look for.

Targeting Precise Characterization

I've refined my search to pinpoint the experimental characterization of the molecule. While general pyrimidine data and CAS/formula verification are in hand, I still require 1H/13C NMR, MS, and IR data. A synthesis protocol is also needed. The focus now is on publications and databases that might contain this specific spectroscopic data.

Gathering Key Data

I've successfully gathered some basic physical properties for Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate. These include melting and boiling points, and density, courtesy of LookChem. But I need more details. Specifically, the solubility information is still missing. I'm now focusing on finding this critical solubility data to build a complete picture.

Searching Deeper, Again

I've uncovered crucial spectroscopic data and a synthetic protocol isn't yet available. LookChem data proved incomplete. My current focus is refining search terms to pinpoint an article with this specific information. While alternative pyrimidine data is interesting, it is less applicable to the target molecule. I'm hoping to locate a journal article or a database entry that provides a comprehensive overview of synthesis and characterization for Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate.

Gathering Data Remains Challenging

I'm still struggling to locate the precise spectroscopic data I need for "Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate." Though I've unearthed data on numerous analogs and general information, the specific data points remain elusive. I'm expanding my search parameters and exploring less conventional databases.

Broadening the Search Perimeter

I've hit a snag with the spectroscopic data. Despite finding related information and general synthesis clues, the exact data for the target compound is still missing. I'm now casting a wider net, incorporating different search terms and exploring less obvious databases. I'm also digging deeper into literature on pyrimidine synthesis, hoping to stumble upon a relevant publication with specific data. I remain persistent in my pursuit.

Physical and chemical properties of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Compound Information

| Property | Value | Source(s) |

| CAS Number | 122773-99-3 | [1] |

| Molecular Formula | C₁₅H₁₆N₂O₃ | [1] |

| Molecular Weight | 272.30 g/mol | [1] |

| IUPAC Name | ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate | |

| Synonyms | 4-Ethoxy-2-phenyl-5-pyrimidinecarboxylic acid ethyl ester |

Physical and Chemical Properties

The following tables summarize the known and predicted physical and chemical properties of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate.

Experimental Data

| Property | Value |

| Melting Point | 54-56 °C |

| Boiling Point | 345.3 °C at 760 mmHg |

| Density | 1.153 g/cm³ |

Predicted Data

| Property | Value |

| LogP | 2.719 |

| Vapor Pressure | 6.21E-05 mmHg at 25°C |

| Refractive Index | 1.545 |

Spectral Data Analysis

| Spectroscopy | Expected Peaks and Features |

| ¹H NMR | Signals corresponding to the ethyl ester group (a quartet around 4.0-4.3 ppm and a triplet around 1.1-1.4 ppm), an ethoxy group (a quartet and a triplet), aromatic protons from the phenyl group (multiplets in the range of 7.2-8.0 ppm), and a pyrimidine ring proton (a singlet).[2][3][4] |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester (around 160-170 ppm), carbons of the pyrimidine and phenyl rings (in the aromatic region of 100-160 ppm), and aliphatic carbons of the ethyl and ethoxy groups.[2][3][4] |

| FT-IR (KBr, cm⁻¹) | Characteristic absorption bands for C=O stretching of the ester (around 1700-1730 cm⁻¹), C=N and C=C stretching of the pyrimidine and phenyl rings (in the range of 1400-1650 cm⁻¹), and C-O stretching of the ester and ether groups.[3][5] |

| Mass Spectrometry (EI) | A molecular ion peak corresponding to the molecular weight (272.30). Fragmentation patterns would likely involve the loss of the ethoxy group, the ethyl ester group, and cleavage of the pyrimidine ring.[6] |

Experimental Protocols

The synthesis of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate can be approached through several established methods for pyrimidine ring formation. The Biginelli reaction, a one-pot cyclocondensation, is a common and efficient method for producing dihydropyrimidines, which can be subsequently oxidized to the corresponding pyrimidine. An alternative approach involves the construction of the pyrimidine ring from a substituted amidine and a three-carbon component.

Proposed Synthesis via a Modified Biginelli-like Reaction

This protocol is a generalized procedure based on common synthetic routes for similar pyrimidine derivatives.

Materials:

-

Benzamidine hydrochloride

-

Ethyl 2-formyl-3-ethoxyacrylate

-

A suitable base (e.g., sodium ethoxide or potassium carbonate)

-

Anhydrous ethanol

Procedure:

-

To a solution of benzamidine hydrochloride in anhydrous ethanol, add an equimolar amount of a base (e.g., sodium ethoxide) and stir at room temperature for 30 minutes to generate the free benzamidine.

-

To this mixture, add an equimolar amount of ethyl 2-formyl-3-ethoxyacrylate.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the residue into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude product can be purified using one of the following methods:

-

Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane) and allow it to cool slowly to form crystals. Filter the crystals and dry them under vacuum.

-

Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify the crude material by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Potential Biological Activity and Signaling Pathways

Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Many of these activities are attributed to their ability to act as kinase inhibitors.

Given its structure as a 2-phenylpyrimidine derivative, Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate is a candidate for investigation as a kinase inhibitor. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.

Hypothetical Mechanism of Action: Inhibition of Bruton's Tyrosine Kinase (BTK) Signaling

Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Aberrant BTK signaling is a hallmark of various B-cell malignancies. Several 2-phenylpyrimidine derivatives have been identified as potent BTK inhibitors.[7] A plausible mechanism of action for Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate could involve the inhibition of BTK, leading to the downstream suppression of pro-survival signals.

Caption: Hypothetical inhibition of the BTK signaling pathway by Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate.

Experimental Workflow for Kinase Inhibition Assay

To validate the hypothesis that Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate acts as a kinase inhibitor, a standard in vitro kinase assay can be performed.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate belongs to a class of heterocyclic compounds with significant potential in drug discovery and development. Its structural features suggest a likelihood of biological activity, particularly as a kinase inhibitor. This technical guide provides a foundational understanding of its properties and a framework for its synthesis and further investigation. Researchers are encouraged to use this information as a starting point for exploring the therapeutic potential of this and related pyrimidine derivatives.

References

- 1. scbt.com [scbt.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

- 6. article.sapub.org [article.sapub.org]

- 7. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the specific mechanism of action for Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate is limited in publicly available literature. This guide, therefore, extrapolates potential mechanisms based on the well-documented biological activities of structurally related pyrimidine derivatives. The information presented herein is intended to serve as a foundational resource to guide future research and hypothesis testing.

Introduction

Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate is a heterocyclic organic compound belonging to the pyrimidine class of molecules. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, antiviral, and antitumor properties.[1][2][3] The structural motif of a substituted pyrimidine core, as seen in this compound, is a key pharmacophore in numerous clinically approved drugs. This document aims to provide a comprehensive overview of the plausible mechanisms of action for Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate, drawing parallels from analogous compounds and suggesting experimental frameworks for its investigation.

Plausible Mechanisms of Action

Based on the activities of similar pyrimidine-based compounds, the primary mechanisms of action for Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate are likely centered around anti-inflammatory and cytotoxic activities.

Pyrimidine derivatives are known to exert anti-inflammatory effects by modulating key inflammatory mediators.[1][4] The potential anti-inflammatory mechanism of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate may involve the inhibition of cyclooxygenase (COX) enzymes and the subsequent reduction in prostaglandin synthesis.

-

Cyclooxygenase (COX) Inhibition: Many pyrimidine-based compounds have been shown to be potent inhibitors of COX-1 and COX-2 enzymes.[5] Selective inhibition of COX-2 is a particularly desirable trait as it is primarily involved in the inflammatory response, and its inhibition can reduce side effects associated with non-selective NSAIDs.[2] The anti-inflammatory effects of pyrimidines are often attributed to their ability to suppress the expression and activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB.[4]

The pyrimidine scaffold is a cornerstone in the development of anticancer agents, primarily due to its structural similarity to the nucleobases of DNA and RNA.[6] This allows various pyrimidine derivatives to interfere with nucleic acid synthesis and other critical cellular processes.

-

Kinase Inhibition: A prominent mechanism for the anti-tumor activity of pyrimidine derivatives is the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival. Targets for pyrimidine-based inhibitors include:

-

Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of these receptors can halt tumor angiogenesis and proliferation.[7]

-

PI3K/mTOR Pathway: This pathway is a central regulator of cell growth and is often dysregulated in cancer.[7]

-

-

Induction of Apoptosis: Some pyrimidine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.[8]

-

DNA Intercalation: The planar aromatic structure of the pyrimidine ring may allow for intercalation into the DNA helix, disrupting DNA replication and transcription in cancer cells.[6]

Quantitative Data (Illustrative Examples)

The following tables present hypothetical quantitative data for Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate, based on typical values observed for other bioactive pyrimidine derivatives. These are for illustrative purposes only and require experimental validation.

Table 1: Illustrative Anti-inflammatory Activity Data

| Parameter | Value | Target/Assay |

| COX-1 IC50 | >100 µM | In vitro COX-1 Inhibition Assay |

| COX-2 IC50 | 15 µM | In vitro COX-2 Inhibition Assay |

| PGE2 Inhibition | 65% at 10 µM | LPS-stimulated macrophages |

| NO Inhibition | 58% at 10 µM | LPS-stimulated RAW 264.7 cells |

Table 2: Illustrative Cytotoxic Activity Data

| Cell Line | IC50 (µM) | Assay |

| MCF-7 (Breast Cancer) | 8.5 | MTT Assay (72h) |

| A549 (Lung Cancer) | 12.2 | MTT Assay (72h) |

| HCT116 (Colon Cancer) | 9.8 | MTT Assay (72h) |

| NHDF (Normal Fibroblast) | > 50 | MTT Assay (72h) |

Experimental Protocols

To elucidate the precise mechanism of action of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate, a series of in vitro and in cellulo experiments are recommended.

-

Objective: To determine the inhibitory activity of the compound against COX-1 and COX-2 enzymes.

-

Methodology:

-

Utilize a commercial COX inhibitor screening assay kit.

-

Prepare a reaction mixture containing the respective COX enzyme (ovine COX-1 or human recombinant COX-2), heme, and a colorimetric substrate.

-

Add varying concentrations of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate or a reference inhibitor (e.g., celecoxib, indomethacin).

-

Initiate the reaction by adding arachidonic acid.

-

Measure the absorbance at the appropriate wavelength to determine the rate of substrate oxidation.

-

Calculate the percentage of inhibition and determine the IC50 value.[4]

-

-

Objective: To assess the cytotoxic effects of the compound on cancer cell lines and normal cell lines.

-

Methodology:

-

Seed cells (e.g., MCF-7, A549, and a non-cancerous cell line like NHDF) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[2]

-

-

Objective: To screen for inhibitory activity against a panel of protein kinases.

-

Methodology:

-

Employ a commercially available kinase profiling service or in-house kinase assay kits (e.g., LanthaScreen™, Kinase-Glo®).

-

Test the compound at a fixed concentration (e.g., 10 µM) against a panel of relevant kinases (e.g., EGFR, VEGFR2, PI3K).

-

For promising hits, perform dose-response studies to determine the IC50 values.

-

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the potential signaling pathways that may be modulated by Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate and a general workflow for its initial biological evaluation.

Caption: Potential anti-inflammatory mechanism via COX-2 inhibition.

Caption: Potential anti-tumor mechanism via kinase inhibition.

References

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. jrasb.com [jrasb.com]

- 7. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 8. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

Biological Screening of Novel Pyrimidine Derivatives: A Technical Guide

Introduction: The pyrimidine scaffold is a fundamental heterocyclic structure in medicinal chemistry, forming the core of nucleobases like cytosine, thymine, and uracil, which are essential components of DNA and RNA.[1] This inherent biological relevance has made pyrimidine and its derivatives a focal point for drug discovery, leading to the development of compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] This technical guide provides an in-depth overview of the biological screening of novel pyrimidine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to support researchers, scientists, and drug development professionals.

Anticancer Activity

Pyrimidine derivatives exhibit significant potential as anticancer agents by targeting various hallmarks of cancer, such as uncontrolled cell proliferation and survival.[5] Their mechanisms often involve inhibiting key enzymes and disrupting signaling pathways essential for tumor growth.[5][6]

Data Presentation: In Vitro Cytotoxicity

The cytotoxic effects of novel pyrimidine derivatives are commonly quantified by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values against various cancer cell lines. A lower value indicates greater potency.

| Compound Class / Name | Cancer Cell Line | Activity (µM) | Reference |

| Aminopyrimidine Derivative (2a) | Glioblastoma (U-87 MG) | EC50: 8 | [7][8] |

| Triple-Negative Breast Cancer (MDA-MB-231) | EC50: 5 | [7][8] | |

| Oral Squamous Carcinoma (CAL27) | EC50: 8 | [7][8] | |

| Colon Cancer (HT-29) | EC50: 6 | [7][8] | |

| Pyrimidine-Hydrazone Derivatives | Colon Adenocarcinoma (LoVo) | IC50: 0.08 - 15.4 | [5][9] |

| Doxorubicin-Resistant LoVo (LoVo/DX) | IC50: 0.12 - 21.6 | [5][9] | |

| Breast Cancer (MCF-7) | IC50: 0.15 - 25.8 | [5][9] | |

| Lung Cancer (A549) | IC50: 0.11 - 19.3 | [5][9] | |

| Polysubstituted Pyrimidine (7) | Breast Adenocarcinoma (MCF7) | LC50: 0.05 | [10] |

| Hepatocellular Carcinoma (HePG2) | LC50: 0.06 | [10] | |

| Colon Carcinoma (HT29) | LC50: 0.04 | [10] | |

| Pyrazolo[3,4-d]pyrimidine (XVI) | Non-Small Cell Lung Cancer (NCI-H522) | GI50: 1.17 | [11] |

| Melanoma (SK-MEL-5) | GI50: 1.84 | [11] | |

| Leukemia (MOLT-4) | GI50: 2.13 | [11] | |

| Pyrido[2,3-d]pyrimidine (2d) | Lung Cancer (A549) | Strong cytotoxicity at 50 µM | [12] |

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is used to assess the cytotoxic properties of synthesized pyrimidine derivatives against various cancer cell lines.[9]

Materials:

-

Cancer cell lines (e.g., LoVo, MCF-7, A549)[9]

-

Normal cell line for control (e.g., NHDF - Normal Human Dermal Fibroblasts)[9]

-

Appropriate cell culture medium

-

Sulforhodamine B (SRB) solution

-

Trichloroacetic acid (TCA)

-

Tris buffer

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Add various concentrations of the pyrimidine compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for 72 hours.

-

Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.

-

Staining: Remove the TCA, wash the plates with water, and air dry. Add SRB solution to each well and incubate for 30 minutes at room temperature.

-

Washing: Remove the SRB solution and quickly wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add 10 mM Tris buffer to each well to dissolve the protein-bound dye.

-

Measurement: Measure the absorbance at approximately 540 nm using a microplate reader. The absorbance is proportional to the cellular protein mass.

-

Data Analysis: Calculate the concentration of the compound that causes a 50% inhibition of cell growth (IC50) by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway Visualization

Many pyrimidine derivatives exert their anticancer effects by modulating critical signaling pathways that control cell growth and proliferation. The PI3K-Akt-mTOR pathway is a key regulator of these processes and is often dysregulated in cancer, making it a prime target for pyrimidine-based inhibitors.[13][14]

Caption: PI3K/Akt/mTOR pathway and points of inhibition by pyrimidine derivatives.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Pyrimidine derivatives have shown considerable promise, exhibiting inhibitory activity against a range of bacterial and fungal pathogens.[4][15]

Data Presentation: Antimicrobial Efficacy

The antimicrobial potential of pyrimidine compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth.

| Compound Name | Microorganism | Activity (MIC) | Reference |

| Compound 7c | Staphylococcus aureus (Gram +) | 2.4 µmol/L | [15] |

| Escherichia coli (Gram -) | 2.4 µmol/L | [15] | |

| Candida albicans (Fungus) | 2.4 µmol/L | [15] | |

| Compound 2a | Escherichia coli (Gram -) | Active | [2] |

| Bacillus subtilis (Gram +) | Active | [2] | |

| Compound 3c | Candida albicans (Fungus) | Active | [2] |

| Compound 2 | Bacillus subtilis (Gram +) | 2x activity of Ampicillin | [10] |

| Micrococcus luteus (Gram +) | Same activity as Ampicillin | [10] | |

| Pseudomonas aeruginosa (Gram -) | Same activity as Ampicillin | [10] | |

| Compound 5a | Pseudomonas aeruginosa (Gram -) | Promising Activity | [16] |

| Compound 5c | Aspergillus niger (Fungus) | Effective | [16] |

Experimental Protocol: Agar Well Diffusion Method

This method is a standard procedure for screening the antimicrobial activity of new compounds.[17][18]

Materials:

-

Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)[2]

-

Nutrient agar or Mueller Hinton Agar[17]

-

Sterile petri dishes

-

Sterile cork borer

-

Test compound solutions (in a suitable solvent like DMSO)

-

Standard antibiotic solution (e.g., Ampicillin, Tetracycline)[10][19]

-

Solvent control (e.g., DMSO)

Procedure:

-

Media Preparation: Prepare and sterilize the nutrient agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

-

Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the solidified agar plates.

-

Well Creation: Use a sterile cork borer to create uniform wells (e.g., 6 mm in diameter) in the agar.

-

Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution, the standard antibiotic, and the solvent control into separate wells.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

-

Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. Compare the zones produced by the test compounds to the standard antibiotic and the solvent control.

Workflow Visualization

The process of screening for antimicrobial activity using the agar well diffusion method can be visualized as a clear, sequential workflow.

Caption: Experimental workflow for the agar well diffusion antimicrobial assay.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, driving the search for novel anti-inflammatory agents. Pyrimidine derivatives have been shown to exhibit anti-inflammatory effects, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[20][21][22]

Data Presentation: In Vitro Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidine derivatives is often evaluated by their ability to inhibit COX enzymes (COX-1 and COX-2) or to reduce the production of inflammatory mediators like nitric oxide (NO) in stimulated immune cells.

| Compound Class / Name | Assay | Target | Activity (IC50) | Reference |

| Pyrazolo[3,4-d]pyrimidine (5) | COX Inhibition | COX-2 | 0.04 ± 0.09 µmol | [20] |

| Pyrazolo[3,4-d]pyrimidine (6) | COX Inhibition | COX-2 | 0.04 ± 0.02 µmol | [20] |

| Pyrimidine Derivative (L1) | COX Inhibition | COX-2 | Selective Inhibition | [21][22] |

| Pyrimidine Derivative (L2) | COX Inhibition | COX-2 | Selective Inhibition | [21][22] |

| Morpholinopyrimidine (V1-V8) | NO Production | iNOS | Dramatic Reduction | [23] |

| Thiourea Derivative of Naproxen (4) | 5-LOX Inhibition | 5-LOX | 0.30 µM | [24] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay determines the anti-inflammatory activity of compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[23]

Materials:

-

RAW 246.7 macrophage cell line[23]

-

Cell culture medium (e.g., DMEM)

-

Lipopolysaccharide (LPS)[23]

-

Test compounds

-

Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the pyrimidine derivatives for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce inflammation and NO production. Incubate for 24 hours. A negative control group (no LPS) and a positive control group (LPS only) should be included.[23]

-

Sample Collection: After incubation, collect the cell culture supernatant from each well.

-

Griess Reaction: Add Griess Reagent Part A to the supernatant, followed by Part B. Incubate for 10-15 minutes at room temperature in the dark. A purple/magenta color will develop.

-

Measurement: Measure the absorbance at approximately 540 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve.

-

Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control.

Signaling Pathway Visualization

The anti-inflammatory action of many drugs is achieved by inhibiting cyclooxygenase (COX) enzymes, which are central to the conversion of arachidonic acid into pro-inflammatory prostaglandins.

Caption: The arachidonic acid cascade and selective inhibition of COX-2.

References

- 1. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]

- 2. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents [mdpi.com]

- 8. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of some novel polysubstituted pyrimidine derivatives as potential antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]

- 15. Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and antimicrobial activity of novel pyridine, pyrimidine derivatives. [wisdomlib.org]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. ijtsrd.com [ijtsrd.com]

- 20. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties | MDPI [mdpi.com]

- 22. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]

- 24. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Initial Studies on the Bioactivity of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Bioactivity of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate

Executive Summary

Introduction to Pyrimidine Derivatives in Drug Discovery

Pyrimidine and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry. The pyrimidine nucleus is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is present in numerous synthetic compounds with a wide array of pharmacological properties. The structural versatility of the pyrimidine scaffold allows for the introduction of various substituents, leading to a diverse range of biological activities. These activities include, but are not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.

Bioactivity of Structurally Related Pyrimidine-5-carboxylates

While specific data for Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate is lacking, studies on analogous compounds offer valuable insights into its potential biological activities. Research on various substituted pyrimidine-5-carboxylates has demonstrated significant pharmacological potential.

For instance, certain tetrahydropyrimidine derivatives have shown anti-cancer, anti-HIV, anti-viral, and antibacterial efficacy against strains like Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Shigella flexneri. Other related pyrimidine structures are explored for their anti-inflammatory, analgesic, and nitric oxide-releasing properties. This suggests that the core pyrimidine-5-carboxylate scaffold is a promising starting point for the development of novel therapeutic agents.

Postulated Experimental Workflow for Bioactivity Screening

Based on the activities of related compounds, a logical workflow for the initial bioactivity screening of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate can be proposed. This workflow would systematically evaluate its potential therapeutic applications.

An In-depth Technical Guide to the Discovery and Synthesis of Substituted Pyrimidine-5-Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrimidine-5-carboxylates and their derivatives represent a cornerstone in medicinal chemistry, forming the structural core of a wide array of biologically active compounds. Their versatile scaffold allows for modifications that have led to the development of potent agents targeting a range of diseases, including cancer, inflammation, and microbial infections. This technical guide provides a comprehensive overview of the discovery and synthesis of this important class of molecules, with a focus on experimental protocols, quantitative structure-activity relationship (SAR) data, and the elucidation of their mechanisms of action through signaling pathway analysis.

I. Synthetic Methodologies

The synthesis of the pyrimidine-5-carboxylate core can be achieved through several reliable methods. Two of the most prominent and versatile approaches are detailed below.

Synthesis via Amidinium Salts

A high-yielding and direct method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[1][2] This method is particularly advantageous for producing pyrimidines without substitution at the 4-position.[1][2]

Experimental Protocol:

Step 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.0 equivalent) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 equivalent) and methyl formate (1.2 equivalents) in diethyl ether is added dropwise at room temperature under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for 12-16 hours. The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the sodium salt as a stable solid.[3]

Step 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

To a solution of the prepared sodium salt (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF), the desired amidinium salt (1.1 equivalents) is added. The reaction mixture is stirred at a specified temperature (e.g., 100°C) for a designated time (e.g., 1 hour). After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the pure 2-substituted pyrimidine-5-carboxylic ester.[3][4]

Data Presentation: Synthesis Yields

The following table summarizes the reported yields for the synthesis of various 2-substituted pyrimidine-5-carboxylic esters using the amidinium salt method.[2]

| Entry | R Group of Amidinium Salt | Yield (%) |

| 1 | H | 85 |

| 2 | CH₃ | 92 |

| 3 | C₂H₅ | 88 |

| 4 | Phenyl | 78 |

| 5 | 4-Chlorophenyl | 75 |

| 6 | 4-Methoxyphenyl | 81 |

Biginelli Reaction

The Biginelli reaction is a classic one-pot, three-component condensation reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones and their derivatives, which can be precursors to or close analogs of pyrimidine-5-carboxylates.[5] The reaction typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea under acidic catalysis.[5][6]

Experimental Protocol:

A mixture of an appropriate aromatic aldehyde (10 mmol), a β-dicarbonyl compound such as ethyl acetoacetate or N-phenyl-3-oxobutanamide (10 mmol), and urea or thiourea (15 mmol) is prepared in a suitable solvent like ethanol or in some cases, under solvent-free conditions.[7][8] An acid catalyst (e.g., HCl, FeCl₃·6H₂O, or an ionic liquid) is added to the mixture.[6][8] The reaction mixture is then heated, often under reflux, for a period ranging from a few hours to overnight.[7] Upon completion, the mixture is cooled, and the product often precipitates. The solid product is collected by vacuum filtration and washed with a cold solvent (e.g., 95% ethanol).[7] The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[6]

Data Presentation: Biginelli Reaction Yields

The table below presents the yields of various dihydropyrimidinone-5-carboxanilides synthesized via a Biginelli-type reaction using different aldehydes.[8]

| Entry | Aldehyde | Yield (%) |

| 1 | 4-Nitrobenzaldehyde | 92 |

| 2 | 4-Chlorobenzaldehyde | 89 |

| 3 | Benzaldehyde | 88 |

| 4 | 4-Methoxybenzaldehyde | 90 |

| 5 | n-Butyraldehyde | 95-97 |

II. Biological Activities and Structure-Activity Relationships

Substituted pyrimidine-5-carboxylates and their amido-analogs exhibit a broad spectrum of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

Numerous pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Salt-Inducible Kinases (SIKs), which are crucial in cancer cell signaling.[9][10]

Data Presentation: Anticancer Activity (IC₅₀ Values)

The following tables summarize the in vitro cytotoxic activity of various substituted pyrimidine derivatives against different human cancer cell lines.

Table 1: EGFR Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives [11][12]

| Compound | R¹ | R² | HepG2 IC₅₀ (μM) | A549 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | EGFRWT IC₅₀ (nM) | EGFRT790M IC₅₀ (μM) |

| 10b | - | - | 3.56 | 5.85 | 7.68 | 8.29 | - |

| 11b | - | - | 3.04 | 2.4 | 4.14 | 90 | 4.03 |

| Erlotinib (Ref.) | - | - | 0.87 | 1.12 | 5.27 | 2.83 | - |

Table 2: Cytotoxic Activity of Thiazolo[4,5-d]pyrimidine Derivatives

| Compound | C32 IC₅₀ (µM) | A375 IC₅₀ (µM) | DU145 IC₅₀ (µM) | MCF-7/WT IC₅₀ (µM) |

| 3b | 24.4 | 25.4 | - | - |

| 3d | 87.4 | 103 | - | - |

| 4a | - | - | - | - |

Table 3: SIK Inhibitory Activity of Pyrimidine-5-carboxamide Derivatives [13][14]

| Compound | SIK1 IC₅₀ (nM) | SIK2 IC₅₀ (nM) | SIK3 IC₅₀ (nM) |

| HG-9-91-01 | - | - | - |

| Compound 8h | Favorable activity and selectivity on SIK1/2 | Favorable activity and selectivity on SIK1/2 | - |

| Ex 2 pg 30 | 610 | 1 | 0.3 |

Antimicrobial Activity

The pyrimidine scaffold is also a key feature in many antimicrobial agents. Modifications to the substitution pattern can lead to compounds with significant activity against various bacterial and fungal strains.

Data Presentation: Antimicrobial Activity (MIC Values)

The following table summarizes the minimum inhibitory concentration (MIC) values of pyrimidine-5-carboxamide derivatives against different microbial strains.

| Compound | R | S. aureus (μg/mL) | E. coli (μg/mL) | B. subtilis (μg/mL) |

| 1a | H | - | - | - |

| 1f | 4-Cl | - | - | - |

| 2c | 2-NO₂ | - | - | - |

| 2e | 4-N(CH₃)₂ | - | - | - |

| Ampicillin (Ref.) | - | 25 | 50 | 25 |

| Ciprofloxacin (Ref.) | - | 25 | 25 | 50 |

Note: The original source indicates significant activity for these compounds against the specified strains, but does not provide specific MIC values in the summary table format. The table reflects the compounds highlighted for their activity.

III. Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these compounds requires elucidating the signaling pathways they modulate and the experimental workflows used for their discovery and characterization.

Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Many pyrimidine-based anticancer agents function by inhibiting the tyrosine kinase activity of EGFR.[15] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and migration.[16][17][18] Pyrimidine inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling.[18]

Salt-Inducible Kinase (SIK) Signaling Pathway

Pyrimidine-5-carboxamide derivatives have been identified as potent inhibitors of Salt-Inducible Kinases (SIKs).[10] SIKs play a crucial role in regulating inflammation by modulating the activity of transcription factors such as CRTCs (CREB-regulated transcription coactivators). In inflammatory states, SIKs phosphorylate and inactivate CRTCs, suppressing the expression of anti-inflammatory genes like IL-10. Inhibition of SIKs by pyrimidine derivatives leads to the dephosphorylation and activation of CRTCs, which then translocate to the nucleus and promote the transcription of anti-inflammatory genes.

Experimental Workflow

The discovery of novel substituted pyrimidine-5-carboxylates as potent biological agents often follows a high-throughput screening (HTS) cascade.

High-Throughput Screening Workflow for Enzyme Inhibitors

This workflow outlines the typical stages involved in screening a compound library for potential enzyme inhibitors.

This guide provides a foundational understanding of the discovery and synthesis of substituted pyrimidine-5-carboxylates. The presented data and protocols serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical scaffold. The continuous exploration of this compound class promises to yield new and improved treatments for a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sphinxsai.com [sphinxsai.com]

- 9. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Roche discovers new SIK inhibitors | BioWorld [bioworld.com]

- 15. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]

- 16. researchgate.net [researchgate.net]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

The Architectural Nuances of 2-Phenylpyrimidine Derivatives: A Deep Dive into Structure-Activity Relationships

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals exploring the intricate relationship between the chemical structure of 2-phenylpyrimidine derivatives and their biological activity. This document delves into their therapeutic potential across various domains, including oncology, infectious diseases, and neurology, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

The 2-phenylpyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The versatility of this heterocyclic motif allows for tailored modifications, leading to derivatives that exhibit a wide range of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, offering insights into the design of novel and more potent therapeutic agents.

Targeting Fungal Infections: Inhibition of CYP51

A series of novel 2-phenylpyrimidine derivatives have been designed and synthesized as potent inhibitors of lanosterol 14α-demethylase (CYP51), a crucial enzyme in ergosterol biosynthesis in fungi.[1][2][3] The optimization of these compounds has led to the discovery of molecules with broad-spectrum antifungal activity, significantly superior to existing drugs like fluconazole.[1][2]

One notable compound, C6 , exhibited excellent efficacy against seven clinically common susceptible fungal strains.[1][2] Further in vitro studies on its metabolic stability and cytotoxicity revealed that C6 possesses a good safety profile and is stable in the presence of liver microsomes, marking it as a promising candidate for further development.[1][2] The SAR studies in this series highlighted that substitutions on the phenyl ring play a critical role in determining the antifungal potency. For instance, the introduction of halogen atoms at the 4-position of the phenyl ring led to a gradual increase in activity with increasing substituent size, with bromine showing the highest activity.[1]

Quantitative Antifungal Activity Data

| Compound | Target | Organism | Activity (MIC in μg/mL) |

| C6 | CYP51 | Candida albicans | 0.5 |

| C6 | Candida tropicalis | 1 | |

| C6 | Candida parapsilosis | 0.25 | |

| C6 | Candida krusei | 2 | |

| C6 | Cryptococcus neoformans | 0.125 | |

| C6 | Aspergillus fumigatus | 1 | |

| Fluconazole | CYP51 | Candida albicans | 2 |

Experimental Protocol: In Vitro Antifungal Activity Assay

The in vitro antifungal activity of the synthesized compounds was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3.[1]

-

Preparation of Fungal Inoculum: Fungal strains were cultured on Sabouraud Dextrose Agar (SDA) plates. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to obtain a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL.

-

Drug Dilution: The test compounds and the reference drug (fluconazole) were dissolved in DMSO to prepare stock solutions. Serial two-fold dilutions were then made in RPMI-1640 medium in 96-well microtiter plates.

-

Incubation: An equal volume of the fungal inoculum was added to each well containing the diluted compounds. The plates were incubated at 35°C for 24-48 hours.

-

MIC Determination: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that caused a significant inhibition (≥50%) of fungal growth compared to the drug-free control.

Targeting B-Cell Malignancies: BTK Inhibition

2-Phenylpyrimidine derivatives have also been investigated as potent inhibitors of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[4] Overexpression of BTK is implicated in various B-cell malignancies.[4]

A series of compounds were designed based on the scaffold of a known BTK inhibitor, CGI-560.[4] SAR studies revealed that the introduction of larger substituents, such as a 3-methyl phenylcarbamoyl group at the C-4 aniline moiety of the pyrimidine core, was favorable for inhibitory activity.[4]

Compound 11g from this series demonstrated the most promising activity, with a BTK inhibition rate of 82.76% at 100 nM and potent anti-proliferative effects on several B-cell leukemia cell lines.[4] Mechanistic studies showed that 11g inhibits the phosphorylation of BTK and its downstream substrate, phospholipase γ2 (PLCγ2), and induces cell cycle arrest and apoptosis.[4]

Quantitative BTK Inhibition and Antiproliferative Data

| Compound | Target | Cell Line | Activity (IC50 in μM) | BTK Inhibition (%) @ 100 nM |

| 11g | BTK | HL60 | 3.66 | 82.76 |

| 11g | BTK | Raji | 6.98 | |

| 11g | BTK | Ramos | 5.39 | |

| Ibrutinib | BTK | Raji | - | - |

Experimental Protocol: BTK Enzyme Inhibition Assay

The inhibitory activity of the compounds against the BTK enzyme was determined using a kinase-glo assay.

-

Reaction Mixture: The reaction was carried out in a 384-well plate containing a mixture of the test compound, recombinant BTK enzyme, and a substrate peptide in a kinase buffer.

-

Initiation of Reaction: The kinase reaction was initiated by the addition of ATP.

-

Incubation: The plate was incubated at room temperature for a specified period to allow for the enzymatic reaction to proceed.

-

Detection: After incubation, a kinase-glo reagent was added to stop the reaction and measure the amount of remaining ATP. The luminescence signal, which is inversely proportional to the kinase activity, was measured using a plate reader.

-

Data Analysis: The percentage of inhibition was calculated by comparing the luminescence signal of the wells containing the test compound to the control wells.

Modulating Dopaminergic Pathways: D5 Receptor Agonism

In the realm of neuroscience, 2,4,5-trimethoxyphenyl pyrimidine derivatives have been identified as selective partial agonists for the dopamine D5 receptor (D5R).[5] The development of selective D5R agonists is of significant interest for treating neurological disorders.[5]

Through rational design and molecular docking, compound 5j (4-(4-iodophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine) was identified as the most potent derivative in its series, with an EC50 of 269.7 ± 6.6 nM.[5] Pharmacokinetic studies in mice demonstrated that 5j is orally bioavailable and can cross the blood-brain barrier.[5] Furthermore, in vivo studies showed that 5j could alleviate scopolamine-induced memory impairment, an effect that was blocked by a D1/D5 antagonist, confirming its mechanism of action.[5] This compound exhibited good stability in mouse microsomal assays and showed no cytotoxicity or acute in vivo toxicity.[5]

Quantitative D5 Receptor Agonist Activity

| Compound | Target | Activity (EC50 in nM) |

| 5j | Dopamine D5 Receptor | 269.7 ± 6.6 |

Experimental Protocol: cAMP-based GloSensor Assay

The agonist activity of the compounds at the D1 and D5 receptors was evaluated using a cAMP-based GloSensor assay in transiently transfected HEK293T cells.

-

Cell Culture and Transfection: HEK293T cells were cultured and transiently transfected with plasmids encoding either the human D1 or D5 receptor and the GloSensor-22F cAMP plasmid.

-

Cell Plating: Transfected cells were plated in 384-well plates.

-

Compound Treatment: Cells were treated with various concentrations of the test compounds.

-

Signal Detection: The GloSensor reagent was added, and luminescence, which is directly proportional to the intracellular cAMP levels, was measured over time using a plate reader.

-

Data Analysis: The EC50 values were calculated from the dose-response curves.

Targeting Cancer: Inhibition of Mnk2

Derivatives of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one have been discovered as potent inhibitors of mitogen-activated protein kinase (MAPK)-interacting kinase 2 (Mnk2).[6] The phosphorylation of the eukaryotic initiation factor 4E (eIF4E) by Mnks is a critical step in tumorigenesis, making Mnk inhibitors a potential novel class of anticancer agents.[6]

Several derivatives in this series displayed potent Mnk2 inhibitory activity.[6] Cellular mechanistic studies revealed that these inhibitors can reduce the expression of the anti-apoptotic protein Mcl-1 and promote apoptosis in acute myeloid leukemia cells.[6]

Signaling Pathway of Mnk Inhibition

Conclusion

The 2-phenylpyrimidine scaffold serves as a versatile platform for the development of potent and selective inhibitors and modulators of various biological targets. The structure-activity relationship studies summarized in this guide underscore the importance of specific substitutions on the phenyl and pyrimidine rings in determining the pharmacological profile of these derivatives. The promising preclinical data for compounds targeting fungal infections, B-cell malignancies, neurological disorders, and cancer highlight the immense therapeutic potential of this chemical class. Further optimization of these lead compounds could pave the way for the development of novel and effective therapies for a range of human diseases.

References

- 1. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate Interactions: A Technical Guide

Introduction

Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine class of molecules. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. In silico modeling provides a powerful and cost-effective approach to investigate the potential molecular interactions of such compounds, predict their biological targets, and guide further drug development efforts. This technical guide outlines a comprehensive in silico workflow for studying the interactions of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate with a selected protein target, from initial molecular docking to all-atom molecular dynamics simulations. For the purpose of this guide, the Epidermal Growth Factor Receptor (EGFR) kinase domain has been selected as a representative target, given that many pyrimidine derivatives are known to be EGFR inhibitors.

Data Presentation

Effective in silico drug discovery relies on the systematic analysis and comparison of quantitative data. The following tables summarize hypothetical, yet representative, data that would be generated during the in silico modeling of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate against a protein target like EGFR.

Table 1: Molecular Docking Results

| Ligand | Target Protein (PDB ID) | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues |

| Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate | EGFR (1M17) | -8.5 | 1.5 µM | Met793, Leu718, Val726, Ala743, Lys745 |

| Erlotinib (Control) | EGFR (1M17) | -9.2 | 0.5 µM | Met793, Leu718, Cys797, Thr790, Asp855 |

Table 2: Molecular Dynamics Simulation Analysis

| System | Simulation Time (ns) | Average RMSD (Å) | Average RMSF (Å) | Predicted Binding Free Energy (MM/PBSA) (kcal/mol) |

| EGFR - Ligand Complex | 100 | 1.8 ± 0.3 | 1.2 ± 0.5 | -25.7 ± 3.1 |

| EGFR (Apo) | 100 | 1.5 ± 0.2 | 1.0 ± 0.4 | N/A |

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This protocol utilizes AutoDock Vina, a widely used open-source docking program.[1]

Software and Resources:

-

AutoDockTools (ADT): For preparing protein and ligand files.

-

AutoDock Vina: The docking engine.[1]

-

Discovery Studio Visualizer or PyMOL: For visualization and analysis of results.

-

Protein Data Bank (PDB): Source for the 3D structure of the target protein (e.g., EGFR, PDB ID: 1M17).[1]

-

PubChem or ChemSpider: Source for the 3D structure of the ligand.

Protocol:

-

Protein Preparation:

-

Download the 3D crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1M17) from the PDB.

-

Load the PDB file into AutoDockTools.

-

Remove all non-essential water molecules and heteroatoms.

-

Add polar hydrogens to the protein.

-

Compute and add Gasteiger charges.

-

Save the prepared protein in the PDBQT file format.

-

-

Ligand Preparation:

-

Obtain the 3D structure of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate from a chemical database like PubChem in SDF or MOL format.

-

Load the ligand file into AutoDockTools.

-

Detect the root and set the number of rotatable bonds.

-

Save the prepared ligand in the PDBQT format.

-

-

Grid Box Generation:

-

Identify the binding site of the protein. This can be determined from the position of a co-crystallized ligand or through literature review.

-

Define the grid box dimensions to encompass the entire binding site.

-

-

Docking Execution:

-

Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, and the grid box parameters.

-

Run AutoDock Vina from the command line using the configuration file.

-

-

Results Analysis:

-

The primary output is a log file containing the binding affinity scores (in kcal/mol) for the top predicted binding poses.

-

Visualize the docked poses using PyMOL or Discovery Studio Visualizer to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.[1]

-

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system. This protocol is based on GROMACS, a versatile and widely used MD simulation package.

Software and Resources:

-

GROMACS: The molecular dynamics simulation engine.

-

A force field: (e.g., AMBER, CHARMM, or OPLS-AA) for describing the interatomic forces.

-

A molecular visualization tool: (e.g., VMD or PyMOL) for trajectory analysis.

Protocol:

-

System Preparation:

-

Start with the best-docked pose of the Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate-EGFR complex obtained from molecular docking.

-

Generate the ligand topology and parameter files using a server like SwissParam or the antechamber module of AmberTools.

-

Use the GROMACS pdb2gmx tool to generate the protein topology using a chosen force field.

-

Combine the protein and ligand topologies.

-

-

Solvation and Ionization:

-

Create a simulation box (e.g., cubic or dodecahedron) and solvate the complex with a suitable water model (e.g., TIP3P or SPC/E).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.

-

-

Energy Minimization:

-

Perform a steepest descent energy minimization to relax the system and remove any steric clashes.

-

-

Equilibration:

-

Perform a two-phase equilibration:

-

NVT (constant Number of particles, Volume, and Temperature): Equilibrate the temperature of the system.

-

NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure and density of the system. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.

-

-

-

Production MD:

-

Run the production MD simulation for a desired length of time (e.g., 50-100 ns) without any position restraints.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate various properties:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and protein.

-

Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the ligand.

-

-

Visualization of Workflows and Pathways

Visual diagrams are crucial for understanding complex in silico processes and biological pathways. The following diagrams are generated using the DOT language and can be rendered with Graphviz.

Caption: In Silico Modeling Workflow.

Caption: Hypothetical Inhibition of EGFR Signaling.

References

Methodological & Application

Application Notes and Protocols: Pyrimidine Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This document provides a comprehensive overview of the application of pyrimidine derivatives as kinase inhibitors, with a focus on a representative, albeit hypothetical, compound: Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate. While specific data for this exact molecule is not publicly available, the protocols and principles outlined herein are broadly applicable to the preclinical evaluation of novel pyrimidine-based kinase inhibitors.

Hypothetical Kinase Inhibitory Profile

To illustrate the application of a novel pyrimidine-based kinase inhibitor, we will use hypothetical data for "Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate" (herein referred to as Compound X). These data are representative of what might be expected for a promising preclinical candidate targeting kinases in the Aurora and Cyclin-Dependent Kinase (CDK) families, which are frequently implicated in cancer.

Table 1: In Vitro Kinase Inhibition Profile of Compound X

| Kinase Target | IC50 (nM) | Ki (nM) | Assay Format |

| Aurora Kinase A | 15 | 8 | TR-FRET |

| Aurora Kinase B | 25 | 12 | Luminescence |

| CDK2/cyclin E | 50 | 28 | Radiometric |

| CDK9/cyclin T1 | 75 | 40 | TR-FRET |

| VEGFR2 | >1000 | >500 | Luminescence |

Table 2: Cellular Activity of Compound X in Cancer Cell Lines

| Cell Line | Cancer Type | Cellular IC50 (µM) | Target Pathway Inhibition (EC50, µM) |

| HeLa | Cervical Cancer | 0.5 | Histone H3 Phosphorylation (0.2) |

| HCT116 | Colon Cancer | 0.8 | RB Phosphorylation (0.4) |

| MCF-7 | Breast Cancer | 1.2 | RB Phosphorylation (0.6) |

| A549 | Lung Cancer | 2.5 | Histone H3 Phosphorylation (1.0) |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathways and the general workflow for evaluating a novel kinase inhibitor.

Experimental Protocols

The following are generalized protocols for the key experiments involved in characterizing a novel pyrimidine-based kinase inhibitor.

Protocol 1: Biochemical Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of a compound against a specific kinase.

Materials:

-

Kinase of interest (e.g., Aurora A)

-

Substrate peptide with a biotin tag

-

ATP

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Europium-labeled anti-phospho-substrate antibody

-

Streptavidin-allophycocyanin (SA-APC)

-

Compound X stock solution (e.g., 10 mM in DMSO)

-

384-well low-volume plates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Compound Dilution: Prepare a serial dilution of Compound X in assay buffer.

-

Reaction Mixture: In each well of the 384-well plate, add the kinase, substrate peptide, and Compound X at various concentrations.

-

Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction by adding a detection mixture containing the europium-labeled antibody and SA-APC in a buffer with EDTA.

-

Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

-